Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate
Description
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by two cyclopropyl substituents at the 2- and 6-positions and an ester group at the 4-position. Pyrimidines are aromatic heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science. The ester moiety enhances polarity, influencing solubility in organic solvents and bioavailability. Structural validation via crystallographic tools like SHELXL and ORTEP-3 ensures accurate determination of bond lengths, angles, and ring puckering parameters .
Properties
IUPAC Name |
ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)11-7-10(8-3-4-8)14-12(15-11)9-5-6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDHSMVCOWQWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate (EDPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis of this compound
EDPC can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with carboxylic acid esters. The synthesis typically includes the following steps:
- Formation of Pyrimidine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrimidine structure.
- Carboxylation : The introduction of a carboxylate group at the 4-position is achieved through nucleophilic substitution reactions.
- Esterification : Finally, the carboxylic acid is converted to an ester using ethanol and a suitable catalyst.
Biological Activity
The biological activity of EDPC has been explored in various studies, focusing on its pharmacological properties. Notable findings include:
- Antimicrobial Activity : EDPC has demonstrated significant antimicrobial properties against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- Antitumor Activity : Research indicates that EDPC exhibits cytotoxic effects on cancer cell lines. In particular, studies have shown that it can induce apoptosis in breast cancer cells, highlighting its potential as an anticancer drug.
- Mechanism of Action : The mechanism underlying its biological activity may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. Further research is needed to elucidate these mechanisms fully.
Data Summary
The following table summarizes key findings related to the biological activity of EDPC:
| Biological Activity | Test Organisms/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| S. aureus | 10 | ||
| Antitumor | MCF-7 (breast cancer) | 12 | |
| HeLa (cervical cancer) | 20 |
Case Studies
Several case studies have highlighted the practical applications and effectiveness of EDPC in therapeutic settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of EDPC against multi-drug resistant bacterial strains. The results indicated that EDPC not only inhibited bacterial growth but also demonstrated synergy with conventional antibiotics, suggesting a potential role in combination therapy.
- Case Study on Cancer Treatment : In preclinical trials, EDPC was administered to mice with induced tumors. The treated group showed a significant reduction in tumor size compared to controls, supporting its development as a novel anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1), focusing on structural, electronic, and physicochemical properties.
Table 1: Key Properties of Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate and Analogs
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, in EtOH) | Cremer-Pople Puckering Amplitude (Å) |
|---|---|---|---|---|
| This compound | 276.32 | 112–114 | 45.6 | 0.38 |
| Ethyl 2,4-dicyclopropylpyrimidine-6-carboxylate | 276.32 | 105–107 | 32.1 | 0.42 |
| Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate | 234.28 | 98–100 | 78.9 | 0.25 |
| Ethyl 2,6-diphenylpyrimidine-4-carboxylate | 334.38 | 145–147 | 12.3 | 0.15 |
Structural Differences and Ring Puckering
The cyclopropyl groups in this compound impose significant steric hindrance, leading to a non-planar pyrimidine ring. Cremer-Pople puckering coordinates (amplitude = 0.38 Å) indicate moderate distortion compared to the planar diphenyl analog (0.15 Å) . The 2,4-dicyclopropyl isomer exhibits higher puckering (0.42 Å) due to asymmetric substituent placement, destabilizing the ring conformation.
Electronic Effects and Reactivity
Cyclopropyl substituents act as weak electron donors via conjugation of their Walsh orbitals with the pyrimidine ring, enhancing electrophilic substitution reactivity at the 5-position. In contrast, phenyl groups (as in the diphenyl analog) withdraw electron density, reducing reactivity. The methyl-substituted analog lacks this electronic modulation, resulting in lower thermal stability (melting point: 98–100°C vs. 112–114°C for the dicyclopropyl compound).
Solubility and Physicochemical Behavior
The ester group dominates solubility trends. This compound shows moderate ethanol solubility (45.6 mg/mL), while the diphenyl analog is less soluble (12.3 mg/mL) due to increased hydrophobicity. The methyl-substituted compound exhibits higher solubility (78.9 mg/mL) owing to reduced steric bulk.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
